5-benzyl-2-piperazin-1-ylpyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

This 5-benzyl substituted piperazinylpyrimidine is a non-interchangeable chemical scaffold critical for kinase (PDGFR, KIT, CK1) and Bcl-XL inhibitor research [1][2]. Unlike generic analogs, the 5-benzyl group dictates target selectivity, making this specific intermediate essential for recapitulating published pharmacophore activity. Supported by a reproducible synthetic protocol (US8609672B2) with a 74% yield, it is ideal for parallel library synthesis and cost modeling by CROs and process chemistry teams [3]. The free piperazine NH also enables bioconjugation for probe development.

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
Cat. No. B8683684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-2-piperazin-1-ylpyrimidine
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=N2)CC3=CC=CC=C3
InChIInChI=1S/C15H18N4/c1-2-4-13(5-3-1)10-14-11-17-15(18-12-14)19-8-6-16-7-9-19/h1-5,11-12,16H,6-10H2
InChIKeyMWMUMWHCKAQCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-2-piperazin-1-ylpyrimidine (CAS 1283119-10-7) Procurement Guide: Baseline Identity and Core Structural Features


5-Benzyl-2-piperazin-1-ylpyrimidine (CAS 1283119-10-7) is a heterocyclic building block characterized by a pyrimidine core substituted with a benzyl group at the 5-position and a piperazine moiety at the 2-position [1]. With a molecular formula of C15H18N4 and a molecular weight of 254.33 g/mol, this compound serves as a key intermediate or scaffold in medicinal chemistry programs targeting protein kinases and anti-apoptotic proteins [1][2]. Its structural features place it within the broader class of piperazinylpyrimidine derivatives, a family extensively investigated for selective kinase inhibition and anticancer activity [3].

Why Generic 2-Piperazinylpyrimidine Substitution Fails: Critical Role of 5-Benzyl Substitution for 5-Benzyl-2-piperazin-1-ylpyrimidine


Piperazinylpyrimidine analogs are not functionally interchangeable. The identity and position of the aromatic substituent on the pyrimidine ring profoundly influence kinase selectivity and target engagement. For instance, 5-ethyl-2-(piperazin-1-yl)pyrimidine (compound 1 in US8609672B2) and 5-benzyl-2-(piperazin-1-yl)pyrimidine (compound 2) were synthesized as distinct intermediates for divergent kinase inhibitor leads [1]. Literature evidence demonstrates that even subtle modifications—such as replacing a benzyl group with alternative moieties—can shift inhibition profiles from PDGFR/KIT kinases to Bcl-XL anti-apoptotic proteins, or alter cellular growth inhibition potency by orders of magnitude [2][3]. Therefore, procurement of the specific 5-benzyl substituted analog is essential for research programs targeting the defined pharmacophore space occupied by this compound; generic piperazinylpyrimidines lacking the 5-benzyl group will not recapitulate the intended binding or synthetic utility.

5-Benzyl-2-piperazin-1-ylpyrimidine Quantitative Differentiation Evidence: Comparative Data vs. Analogs


Synthetic Accessibility and Yield Comparison: 5-Benzyl vs. 5-Ethyl Piperazinylpyrimidine

In a direct synthetic comparison, the preparation of 5-benzyl-2-(piperazin-1-yl)pyrimidine (compound 2) proceeded via Suzuki-type coupling with B-benzyl-9-BBN to afford the N-Boc-protected intermediate in 74% yield [1]. Under identical reaction conditions, the 5-ethyl analog (compound 1) required a different synthetic route (alkyl chloride substitution) but achieved a higher 90% yield for its Boc-protected intermediate [1]. The 74% yield for the 5-benzyl derivative is consistent with the increased steric demand of the benzyl group relative to the ethyl substituent, providing a quantifiable benchmark for process chemists evaluating synthetic feasibility.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Bcl-XL Binding Affinity: Class-Level Inference from Pyrimidylpiperazine SAR

A focused pyrimidylpiperazine series identified compound 21, a close structural analog bearing a pyrazolyl-benzyl substitution on the piperazine ring while retaining the 5-benzylpyrimidine core, which demonstrated a Bcl-XL binding affinity (Ki) of 127 nM and inhibited A549 lung adenocarcinoma cell growth with a GI50 of 8.4 µM [1]. The 5-benzylpyrimidine scaffold is a critical pharmacophoric element in this series, with SAR indicating that modifications to the piperazine N-substituent modulate potency and selectivity [1]. While direct Ki data for unsubstituted 5-benzyl-2-piperazin-1-ylpyrimidine are not reported, its core structure is essential for Bcl-XL engagement, and it serves as the parent scaffold from which more potent derivatives (e.g., compound 21) were elaborated.

Apoptosis Bcl-2 Family Cancer Therapeutics

Kinase Inhibition Selectivity Profile: Piperazinylpyrimidine Class Benchmarking

Piperazinylpyrimidine derivatives constitute a class of selective kinase inhibitors with defined subfamily targeting tendencies. In kinase profiling studies, compounds 4, 15, and 16 (all containing the piperazinylpyrimidine core with varied aromatic substitutions) exhibited selective inhibition of PDGFR, CK1, and RAF kinase subfamilies, with compound 4 demonstrating preferential binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. Compound 15, a structurally related analog, selectively inhibited the growth of MDA-MB-468 triple-negative breast cancer cells [1]. A derivative containing the 5-benzylpyrimidin-2-yl-piperazine substructure (CHEMBL1782075) showed modest KIT binding with Kd = 2.2 µM [2]. The 5-benzyl substitution pattern influences kinase binding orientation and selectivity compared to alternative 5-substituents (e.g., ethyl, bromo) observed in the patent literature [3].

Kinase Inhibitors Oncology Selectivity Profiling

5-Benzyl-2-piperazin-1-ylpyrimidine Application Scenarios: Research and Industrial Use Cases


Kinase Inhibitor Lead Discovery and SAR Exploration

This compound serves as a core scaffold for synthesizing novel piperazinylpyrimidine kinase inhibitors. As demonstrated in US8609672B2, the 5-benzyl-2-piperazin-1-ylpyrimidine intermediate can be further functionalized via the piperazine NH to generate diverse quinazoline- and heteroaryl-substituted analogs for kinase selectivity profiling [1]. The 74% synthetic yield benchmark provides a reliable starting point for parallel library synthesis aimed at targeting PDGFR, KIT, and CK1 kinase subfamilies [1][2].

Bcl-XL Inhibitor Development and Anti-Apoptotic Drug Discovery

The 5-benzylpyrimidine core is a validated pharmacophore for Bcl-XL inhibition, as established by Shallal et al. (2011) [3]. Procurement of 5-benzyl-2-piperazin-1-ylpyrimidine enables medicinal chemists to elaborate the piperazine moiety with diverse substituents to optimize binding affinity (Ki) and cellular potency (GI50) against Bcl-XL-overexpressing cancer cell lines such as A549 lung adenocarcinoma [3].

Custom Synthesis and Process Chemistry Scale-Up

The detailed synthetic procedure disclosed in US8609672B2 (Example 2) provides a reproducible route for preparing this compound at gram scale, with a defined yield (74%) and chromatographic purification protocol [1]. This information supports cost modeling and process optimization for contract research organizations (CROs) and pharmaceutical process chemistry teams requiring multi-gram quantities of this specific piperazinylpyrimidine building block.

Chemical Biology Probe Synthesis and Target Engagement Studies

The unsubstituted piperazine NH group offers a convenient handle for bioconjugation or installation of affinity tags (e.g., biotin, fluorescent dyes) [1]. This enables the preparation of chemical biology probes derived from the 5-benzylpyrimidine scaffold for target engagement studies, pull-down assays, and cellular imaging experiments aimed at elucidating the mechanism of action of piperazinylpyrimidine-based kinase or Bcl-XL inhibitors.

Quote Request

Request a Quote for 5-benzyl-2-piperazin-1-ylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.